tetrahydroproscillaridin
Description
Tetrahydroproscillaridin is a hydrogenated derivative of proscillaridin, a cardiac glycoside derived from plants of the Scilla genus. Cardiac glycosides are known for their ability to inhibit the Na+/K+ ATPase pump, leading to increased intracellular sodium (Na⁺) and subsequent elevation of calcium (Ca²⁺) levels, thereby enhancing myocardial contractility . Studies on this compound have focused on its structural modifications, such as nitrate derivatives, to explore enhanced pharmacological activities. For example, nitrates of this compound were synthesized to evaluate their inotropic effects and cardiovascular stability . Its mechanism aligns with other cardiac glycosides, but structural differences influence solubility, bioavailability, and potency.
Properties
CAS No. |
109672-77-7 |
|---|---|
Molecular Formula |
C10H8BrNO |
Synonyms |
tetrahydroproscillaridin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetrahydroproscillaridin belongs to the cardenolide subclass of cardiac glycosides, which are structurally distinct from bufadienolides (e.g., bufalin) and other cardiotonic agents. Below is a comparative analysis:
Structural and Functional Differences
Pharmacological Activity
- Inotropic Effects: this compound’s nitrate derivatives demonstrated slower intracellular Na⁺ elevation compared to proscillaridin in human erythrocyte studies, suggesting prolonged action .
- Toxicity: Bufadienolides exhibit higher cytotoxicity in guinea pig heart models, whereas this compound derivatives show reduced acute toxicity due to structural saturation .
Research Findings and Data
Key Studies
- A 23Na NMR spectroscopy study revealed that this compound’s Na⁺-elevating effect correlates with its inotropic speed, though slower than bufadienolides .
- Nitrate derivatives of this compound showed improved cardiovascular stability in preclinical models, likely due to nitric oxide release enhancing vasodilation .
Limitations and Gaps
Further comparative studies with digoxin or ouabain are needed to establish clinical relevance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
